BenchChemオンラインストアへようこそ!

1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

M1 muscarinic acetylcholine receptor positive allosteric modulator (PAM) scaffold-hopping

This specific 4-azaindole-3-carboxylic acid isomer is essential for synthesizing SB-269652 analogs (D2R allosteric modulators), selective MAO-B inhibitors like NTZ-2020, and 5-HT1F agonists for migraine. The [3,2-b] ring fusion geometry is irreplaceable for these pharmacological classes, differentiating it from other azaindole isomers. Substitution compromises target affinity and developability.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 860496-20-4
Cat. No. B1342558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
CAS860496-20-4
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=CN2)C(=O)O)N=C1
InChIInChI=1S/C8H6N2O2/c11-8(12)5-4-10-6-2-1-3-9-7(5)6/h1-4,10H,(H,11,12)
InChIKeyVAQUJLYRUQNSEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrrolo[3,2-b]pyridine-3-carboxylic Acid (CAS 860496-20-4): A 4-Azaindole Building Block with Documented Scaffold Differentiation


1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid (CAS 860496-20-4), also known as 4-azaindole-3-carboxylic acid, is a heterocyclic building block comprising a fused pyrrolo[3,2-b]pyridine core with a carboxylic acid moiety at the 3-position [1]. Its molecular formula is C₈H₆N₂O₂ with a molecular weight of 162.15 g/mol and a computed XLogP3 of 0.6 [1]. This scaffold serves as a foundational intermediate in the synthesis of bioactive molecules targeting diverse receptor classes including GABAA, dopamine D2, 5-HT1F, MAO-B, FGFR4, and KDM5A, with its specific [3,2-b] ring fusion geometry conferring distinct pharmacological and physicochemical properties relative to other azaindole isomers [2][3].

Why 1H-Pyrrolo[3,2-b]pyridine-3-carboxylic Acid Cannot Be Casually Substituted with Isomeric 5- or 7-Azaindole Carboxylic Acids


Azaindole carboxylic acid isomers share identical molecular formulas but differ fundamentally in the positioning of the nitrogen atom within the pyridine ring, producing distinct electronic distributions, hydrogen-bonding capacities, and steric presentations [1]. The [3,2-b] isomer (4-azaindole) presents a nitrogen at the 4-position relative to the fused pyrrole, whereas the [2,3-b] (7-azaindole) and [3,2-c] (5-azaindole) isomers position nitrogens elsewhere, leading to divergent biological recognition. Scaffold-hopping studies demonstrate that substituting the [2,3-b] core for the [3,2-b] core in M1 positive allosteric modulators alters metabolic stability, species-specific pharmacology, and overall developability profiles [2]. Without direct experimental validation, interchanging isomers can compromise target affinity, selectivity, and downstream pharmacokinetic properties, making isomer selection a critical procurement decision.

Quantitative Evidence Differentiating 1H-Pyrrolo[3,2-b]pyridine-3-carboxylic Acid from Closest Analogs


Scaffold-Hopping from Pyrrolo[2,3-b]pyridine to Pyrrolo[3,2-b]pyridine Alters M1 PAM Metabolic and Species Selectivity Profiles

A scaffold-hopping campaign from the pyrrolo[2,3-b]pyridine-based M1 PAM VU6007477 to isomeric pyrrolo[3,2-b]pyridine and thieno[3,2-b]pyridine congeners identified VU6007496 as a backup candidate [1]. VU6007496, a pyrrolo[3,2-b]pyridine derivative, exhibited distinct species-specific metabolism not observed with the [2,3-b] lead, including active/toxic metabolites detected in a phenotypic seizure liability screen [1]. Despite this liability, VU6007496 demonstrated robust efficacy in a novel object recognition test with a minimum effective dose of 3 mg/kg p.o. and showed excellent multispecies IV/PO pharmacokinetics and CNS penetration [1].

M1 muscarinic acetylcholine receptor positive allosteric modulator (PAM) scaffold-hopping

1H-Pyrrolo[3,2-b]pyridine-3-carboxylic Acid as a Key Intermediate for First-in-Class Dopamine D2 Receptor Allosteric Modulators

1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid (4-azaindole-3-carboxylic acid) is documented as an advanced key intermediate in the preparation of SB-269652 related analogs, which represent the first drug-like allosteric modulators of the dopamine D2 receptor (D2R) . This application is unique to the [3,2-b] isomer among commercially available azaindole carboxylic acids, as it provides the specific ring fusion geometry required for D2R allosteric modulator synthesis .

Dopamine D2 receptor allosteric modulator SB-269652

Pyrrolo[3,2-b]pyridine Core Enables >100-Fold Selectivity in 5-HT1F Receptor Agonists

In a study evaluating pyrrolo[3,2-b]pyridine analogues as 5-HT1F receptor agonists, the core analogue 3a showed high 5-HT1F receptor affinity but no improvement in selectivity compared to the indole-based lead 1a [1]. However, the C-5 acetamide derivative 3b achieved greater than 100-fold selectivity over the closely related 5-HT1A, 5-HT1B, and 5-HT1D receptors [1]. This selectivity profile is critical for developing antimigraine agents with reduced cardiovascular liability.

5-HT1F receptor agonist migraine serotonin receptor selectivity

1H-Pyrrolo[3,2-b]pyridine-5-yl Benzamide Derivatives Exhibit Sub-Nanomolar MAO-B Inhibition with >9000-Fold Selectivity

A series of (1H-pyrrolo[3,2-b]pyridine-5-yl)benzamides were developed as reversible MAO-B inhibitors. Compound 14 (NTZ-2020) exhibited an hMAO-B IC50 of 1.11 nM (Ki = 0.56 nM) and demonstrated >9000-fold selectivity over MAO-A [1]. Compound 14 also showed a neuroprotective effect on cortical neuron survival, induced neurite network outgrowth, and exhibited good blood-brain barrier penetration confirmed in a triple cell neurovascular unit model [1].

Monoamine oxidase B (MAO-B) neuroprotection blood-brain barrier

Pyrrolo[3,2-b]pyridine-7-carboxylic Acid Enantiomers Show 4- to 5-Fold Binding Affinity Differences at KDM5A

In a study of KDM5A inhibitors, the (S)-enantiomer of 2-((2-chlorophenyl)(2-(piperidin-1-yl)ethoxy)methyl)-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid (N52) exhibited about 4- to 5-fold greater binding affinity than the (R)-enantiomer (N51) [1]. X-ray crystal structures of the catalytic domain in complex with both enantiomers revealed the molecular interactions responsible for the affinity difference [1].

KDM5A histone demethylase enantioselectivity

Optimal Application Scenarios for Procuring 1H-Pyrrolo[3,2-b]pyridine-3-carboxylic Acid


Dopamine D2 Receptor Allosteric Modulator Discovery Programs

Procure this compound as the essential advanced intermediate for synthesizing SB-269652 analogs, the first drug-like allosteric modulators of the dopamine D2 receptor . No other azaindole carboxylic acid isomer provides the correct ring fusion geometry required for this unique pharmacological class, making 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid irreplaceable in D2R allosteric modulator research .

M1 Muscarinic Positive Allosteric Modulator (PAM) Backup and Scaffold-Hopping Studies

Use this compound to explore M1 PAM backup candidates via scaffold-hopping from pyrrolo[2,3-b]pyridine leads. As demonstrated with VU6007496, the [3,2-b] isomer can yield compounds with distinct metabolic and species-selectivity profiles, offering alternative developability pathways [1]. VU6007496 achieved a minimum effective dose of 3 mg/kg p.o. in a novel object recognition test and exhibited excellent CNS penetration [1].

Highly Selective CNS-Penetrant MAO-B Inhibitor Development

Employ the 1H-pyrrolo[3,2-b]pyridine core functionalized at the 5-position to develop reversible MAO-B inhibitors with exceptional potency and selectivity. Derivatives such as NTZ-2020 achieve sub-nanomolar IC50 values (1.11 nM) and >9000-fold selectivity over MAO-A, along with validated blood-brain barrier penetration [2]. This scaffold is particularly suited for neurodegenerative disease programs requiring CNS-active, highly selective enzyme inhibitors [2].

5-HT1F Receptor Agonist Optimization for Migraine Therapeutics

Leverage the pyrrolo[3,2-b]pyridine scaffold with C-5 acetamide substitution to achieve >100-fold selectivity for 5-HT1F over 5-HT1A, 5-HT1B, and 5-HT1D receptors [3]. This selectivity profile is critical for developing antimigraine agents with reduced cardiovascular liability, a key differentiation from non-selective serotonergic agonists [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.